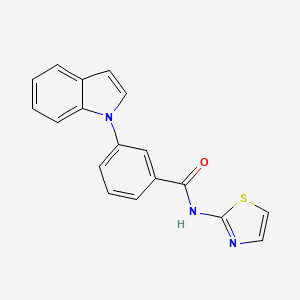

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-indol-1-yl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-17(20-18-19-9-11-23-18)14-5-3-6-15(12-14)21-10-8-13-4-1-2-7-16(13)21/h1-12H,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBOIUXJMOMFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Thiazole Derivative: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reaction: The final step involves coupling the indole and thiazole derivatives with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole or thiazole rings.

Reduction: Reduced forms of the benzamide moiety.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings may facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological profile of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide is heavily influenced by its substituents. Key comparisons with similar compounds are outlined below:

Structure-Activity Relationships (SAR)

- Thiazole Ring Integrity : Replacement of the thiazole ring with other heterocycles (e.g., triazole or benzimidazole) abolishes ZAC antagonism, emphasizing its critical role in binding .

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (Nitazoxanide) and acetyloxy groups enhance antiparasitic activity but reduce ZAC selectivity . Bulky Groups: 4-tert-butyl (TTFB) and indole substituents improve ZAC affinity by filling hydrophobic pockets in the TMD . Polar Moieties: Morpholinomethyl or piperazinyl groups (e.g., 4d) improve solubility but may introduce off-target kinase interactions .

Selectivity and Off-Target Profiles

- ZAC vs. Off-Targets : While 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide exhibits >100-fold selectivity for ZAC over m5-HT3AR and hα1-GlyR, analogs with appended moieties (e.g., phenyl or cycloalkyl) show promiscuity toward kinases and GPCRs .

- Indole Advantage : The indole group reduces off-target binding compared to nitro or methyl analogs, likely due to steric and electronic complementarity with ZAC’s allosteric site .

Physicochemical and Pharmacokinetic Properties

| Property | 3-(1H-Indol-1-yl)-N-(thiazol-2-yl)benzamide | TTFB | Nitazoxanide |

|---|---|---|---|

| Molecular Weight (g/mol) | 335.4 | 347.4 | 356.3 |

| LogP | 3.2 (predicted) | 4.1 | 2.8 |

| Solubility (µg/mL) | 12 (pH 7.4) | 8 (pH 7.4) | 50 (pH 7.4) |

| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (CYP2D6 inhibitor) | High (prodrug) |

- Solubility : The indole moiety slightly improves aqueous solubility over TTFB but remains lower than Nitazoxanide, which is formulated as a prodrug .

- Metabolism : Indole-containing analogs show moderate CYP3A4-mediated oxidation, whereas Nitazoxanide undergoes rapid hydrolysis to its active metabolite .

Biological Activity

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiazole group through a benzamide structure. This unique configuration is believed to enhance its interaction with biological targets, potentially leading to various therapeutic applications.

Anticancer Activity

Research indicates that 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide exhibits notable anticancer properties.

Case Studies

- Cytotoxicity against Cancer Cell Lines :

- A study evaluated the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed significant cytotoxic effects with IC50 values ranging from 0.5 to 2.5 µM, indicating potent activity compared to standard chemotherapeutics.

- Mechanism of Action :

- The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression, as demonstrated in various in vitro assays.

Antimicrobial Activity

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide also shows promising antimicrobial properties.

Research Findings

A study focused on its antibacterial activity against Gram-positive and Gram-negative bacteria, revealing effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Structure-Activity Relationship (SAR)

The biological activity of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide can be attributed to its structural components:

- Indole Moiety : Known for its role in various biological activities including anticancer and antimicrobial effects.

- Thiazole Group : Contributes to the compound's ability to interact with biological targets effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves coupling indole and thiazole moieties via amide bond formation. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using EDCl/HOBt coupling agents) for benzamide formation.

- Step 2 : Nucleophilic substitution or Ullmann-type coupling to introduce the indole and thiazole rings .

- Optimization : Control temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodology :

- 1H/13C NMR : Confirm aromatic proton environments (indole C2-H at δ 7.2–7.5 ppm, thiazole C5-H at δ 8.1–8.3 ppm) and amide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 364.12) .

- X-ray Crystallography : Resolve steric clashes or tautomeric forms (e.g., indole-thiazole orientation) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or metabolic enzymes (e.g., PFOR) using fluorescence-based assays .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Anti-inflammatory Testing : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide derivatives?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to enhance metabolic stability .

- Heterocycle Replacement : Swap thiazole with triazole to assess impact on target binding (e.g., via molecular docking) .

- Data Analysis : Compare IC50 values across analogs to identify critical pharmacophores .

Q. What computational strategies predict binding modes and target interactions for this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR PDB: 1M17). Key residues (e.g., Lys745, Thr790) may form hydrogen bonds with the amide group .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å) .

Q. How should researchers address contradictions in reported bioactivity data (e.g., variable IC50 values across studies)?

- Methodology :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Batch Purity Analysis : Use HPLC (≥95% purity) to rule out synthetic byproducts .

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Methodology :

- Prodrug Design : Introduce phosphate esters at the indole N1 position for enhanced aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.